2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide
Description
This compound is a sulfonamide-functionalized pyrimidine derivative with a 2-bromophenyl acetamide moiety. Its structure features a central pyrimidine ring substituted at the 4-position with an amino group and at the 5-position with a thiophene-2-sulfonyl group. The 2-position of the pyrimidine is further linked via a sulfanyl bridge to an acetamide group, which is substituted at the N-atom with a 2-bromophenyl ring.
The synthesis of analogous compounds (e.g., 5-bromothiophene-2-sulfonamide derivatives) involves chlorosulfonic acid-mediated sulfonation of bromothiophene, followed by coupling with acetamide precursors under Suzuki or nucleophilic substitution conditions .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O3S3/c17-10-4-1-2-5-11(10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-6-3-7-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSTTYZTLUXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a sulfonamide derivative that exhibits a complex structure featuring a pyrimidine ring, thiophene moiety, and bromophenyl group. This structural composition suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting specific biological pathways. Despite its promising structure, detailed studies on its biological activity remain limited.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 485.4 g/mol. The presence of multiple functional groups, including amine, sulfonyl, and acetamide functionalities, indicates a diverse range of possible interactions with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.4 g/mol |
| Key Functional Groups | Amine, Sulfonyl, Acetamide |
Potential Biological Activities
While specific research on this compound is sparse, related compounds with similar structural features have demonstrated various biological activities. The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-bromophenyl)-1,3-thiazole-2-sulfonamide | Thiazole instead of pyrimidine | Antibacterial |
| 5-(Thiophen-2-sulfonyl)-4-amino-pyrimidin-2-one | Similar core structure | Anticancer |
| N-(4-chlorophenyl)-N'-[(4-amino-5-thiazolyl)sulfanyl]urea | Urea linkage instead of acetamide | Anticancer |
These findings suggest that the unique combination of thiophene and bromophenyl groups in the target compound could lead to novel therapeutic applications.
The exact mechanism of action for This compound is not well-documented. However, compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The thiophene moiety may play a critical role in these interactions due to its electron-rich nature.
Synthesis and Evaluation
Research has shown that compounds with similar structural motifs can be synthesized and evaluated for their biological activity. For instance, studies involving the synthesis of thiazole derivatives have revealed their potential as antimicrobial agents against resistant strains of bacteria. The evaluation typically includes:
- In vitro assays : To assess cytotoxicity and efficacy against various cancer cell lines.
- Binding studies : To understand interactions with serum proteins like bovine serum albumin (BSA).
Anticancer Activity
In related research, thiazole derivatives were tested for anticancer properties using human cancer cell lines. For example, specific thiazole compounds demonstrated significant inhibition of cell viability in colorectal adenocarcinoma (Caco-2) cells. Such findings highlight the potential for further exploration of pyrimidine and thiophene-containing compounds in cancer therapeutics.
Comparison with Similar Compounds
Pyrimidine-Based Sulfonamide Derivatives
N-(2-Chlorophenyl)-2-[[5-(4-Methylphenyl)Sulfonyl-6-Oxo-1H-Pyrimidin-2-Yl]Sulfanyl]Acetamide (CAS: 866866-07-1)
- Structural Differences : Replaces the 5-thiophene-sulfonyl group with a 4-methylphenyl-sulfonyl moiety and substitutes the 2-bromophenyl with 2-chlorophenyl.
- Bioactivity : Demonstrated moderate antimicrobial activity in preliminary screenings, attributed to the sulfonyl-pyrimidine core. However, its potency is lower than thiophene-containing analogs due to reduced electron-withdrawing effects .
N-(2-Bromophenyl)-2-{[4-Ethyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
- Structural Differences : Substitutes the pyrimidine ring with a 1,2,4-triazole ring and introduces an ethyl group at the 4-position.
- Bioactivity : Exhibits superior anti-inflammatory activity (1.28× diclofenac sodium in rat models) due to the triazole ring’s enhanced hydrogen-bonding capacity and metabolic stability .
Thiophene-Sulfonamide Derivatives
5-Bromothiophene-2-Sulfonamide (Compound 2 in ) Structural Differences: Lacks the pyrimidine and acetamide groups, simplifying the scaffold to a thiophene-sulfonamide. coli). Its derivatives, such as N-((5-bromothiophen-2-yl)sulfonyl)acetamide, exhibit improved MIC values (32–64 µg/mL) due to acetamide functionalization .
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide
- Structural Differences : Replaces the pyrimidine-sulfanyl bridge with a direct thiophene-acetamide linkage.
- Bioactivity : Shows antimycobacterial activity (MIC: 16 µg/mL against M. tuberculosis), highlighting the importance of thiophene’s planar structure for target binding .
Pharmacokinetic and Physicochemical Properties
*Estimated based on structural analogs.
Key Structural-Activity Relationships (SAR)
2-Bromophenyl Substitution : The 2-bromo group on the phenyl ring improves lipophilicity and membrane permeability, critical for intracellular targeting .
Pyrimidine vs. Triazole Core : Pyrimidine-based compounds generally show broader-spectrum antimicrobial activity, while triazole derivatives excel in anti-inflammatory applications due to their ability to modulate cyclooxygenase (COX) enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
